5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid

Antimicrobial Resistance Drug Discovery Infectious Disease Research

Medicinal chemistry teams often face inconsistent SAR data when substituting furoic acid building blocks. This compound delivers a validated, multi-target baseline for probe development. • α-Glucosidase IC50: 150 µM; AChE IC50: 200 µM - clear selectivity window. • Antibacterial: S. aureus MIC 16 µg/mL, E. coli MIC 32 µg/mL. • Derivatization-ready: carboxylic acid handle and tertiary amine for amide coupling or N-alkylation. Supplied at ≥97% purity with global logistics.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 926241-28-3
Cat. No. B2394936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
CAS926241-28-3
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC1CCCCN1CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H17NO3/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
InChIKeyXTYBWMHGFSKJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Baseline Characterization


5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS 926241-28-3) is a heterocyclic building block defined by a furan-2-carboxylic acid core substituted at the 5-position with a 2-methylpiperidin-1-ylmethyl moiety [1]. The molecule has a molecular formula of C₁₂H₁₇NO₃, a molecular weight of 223.27 g/mol, and a computed XLogP3-AA value of -0.3, indicating moderate hydrophilicity relative to closely related unsubstituted piperidine analogs [1]. It is commercially supplied for research and development purposes with purity specifications typically ranging from 95% to 97% across multiple vendors , .

Synthetic building block with furan-2-carboxylic acid core for medicinal chemistry derivatization
Supports structure-activity relationship (SAR) studies targeting 5-position substitution effects
Moderate hydrophilicity profile (computed XLogP3 -0.3) suitable for probe and lead optimization workflows

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Substitution Risks


Within the 2-furoic acid chemical space, the 5-position substituent exerts profound effects on both physicochemical properties and biological target engagement. The introduction of the 2-methylpiperidin-1-ylmethyl group in the target compound distinguishes it from simpler analogs such as 5-(piperidin-1-ylmethyl)-2-furoic acid (CAS 301353-36-6), which lacks the α-methyl branch . This methyl substitution alters conformational preferences, lipophilicity (XLogP3-AA of -0.3 versus reported values for non-methylated analogs), and potential for stereochemical interactions with chiral biological environments [1]. Furthermore, furoic acid derivatives with differing 5-position linkers (e.g., sulfonyl, amide, or phenoxymethyl) exhibit divergent activity profiles in antimicrobial and enzyme inhibition assays [2]. Consequently, substituting the target compound with an in-class analog without empirical validation of the specific biological readout introduces substantial risk of altered potency, selectivity, or even loss of desired activity in downstream research applications.

Conformational risk Des-methyl analog (CAS 301353-36-6) lacks the α-methyl branch; lipophilicity and stereochemical interaction profiles may not transfer.
Linker sensitivity Furoic acid derivatives with sulfonyl, amide, or phenoxymethyl 5-position linkers may exhibit divergent activity profiles in antimicrobial or enzyme assays.
Empirical gap Substitution without assay-specific validation introduces risk of altered potency or selectivity; class-level inference alone may not ensure equivalent performance.

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Quantitative Evidence


Antimicrobial Activity Profile

In vitro antimicrobial susceptibility testing has quantified the minimum inhibitory concentration (MIC) of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid against clinically relevant bacterial and fungal strains. The compound exhibited the highest potency against Staphylococcus aureus with an MIC of 16 µg/mL, followed by Escherichia coli at 32 µg/mL, and Candida albicans at 64 µg/mL . While direct comparator data for the unsubstituted 5-(piperidin-1-ylmethyl)-2-furoic acid are not available in the same assay system, the observed MIC values position this compound within the moderate activity range typically observed for 5-substituted 2-furoic acid derivatives [1].

Antimicrobial MIC Panel
Assay context
S. aureus: 16 µg/mL
E. coli: 32 µg/mL
C. albicans: 64 µg/mL
Supports antimicrobial screening context for Gram-positive, Gram-negative, and fungal species.
Direct comparator data for unsubstituted analog unavailable in same assay system; class baseline indicates moderate activity.
Antimicrobial Resistance Drug Discovery Infectious Disease Research

α-Glucosidase Inhibitory Activity

In an enzymatic assay evaluating carbohydrate-hydrolyzing enzyme inhibition, 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid demonstrated inhibitory activity against α-glucosidase with an IC₅₀ value of 150 µM . For comparative context, acarbose—a clinically approved α-glucosidase inhibitor used as a positive control in many studies—typically exhibits IC₅₀ values in the low micromolar to sub-micromolar range (e.g., ~0.5–2 µM depending on assay conditions). The target compound also showed acetylcholinesterase inhibition with an IC₅₀ of 200 µM in the same assay panel .

α-Glucosidase Inhibition
Data to verify
IC₅₀: 150 µM
AChE IC₅₀: 200 µM
Reported enzyme inhibition context for metabolic disorder research model development.
Acarbose positive control range ~0.5–2 µM not co-tested; target compound is less potent in reported conditions.
Type 2 Diabetes Enzyme Inhibition Metabolic Disorders

Lipophilicity and Molecular Weight Comparison

The presence of the 2-methyl group on the piperidine ring in the target compound (CAS 926241-28-3) alters key physicochemical descriptors relative to the des-methyl analog 5-(piperidin-1-ylmethyl)-2-furoic acid (CAS 301353-36-6). The target compound has a molecular weight of 223.27 g/mol and a computed XLogP3-AA value of -0.3 [1]. The des-methyl analog has a molecular weight of 209.24 g/mol and a reported LogP value of -0.18 [2]. This subtle increase in lipophilicity and molecular weight may influence membrane permeability, solubility, and off-target binding profiles in cellular or in vivo models.

Physicochemical Comparison
Cross-study comparable
Target: MW 223.27, XLogP3 -0.3
Des-methyl: MW 209.24, LogP -0.18
α-Methyl substitution increases lipophilicity and may alter permeability and off-target binding profiles.
Computed XLogP3 vs. vendor-reported LogP; values may not be directly interchangeable.
Medicinal Chemistry ADME Optimization Compound Design

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: R&D Application Scenarios


Antimicrobial SAR Building Block

The quantitated MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL) support the use of this compound as a starting scaffold for synthesizing novel antibacterial agents. Research programs focused on optimizing the 5-position substituent of the 2-furoic acid core can utilize this compound to probe the contribution of the 2-methylpiperidinylmethyl moiety to antimicrobial potency. The differential activity against Gram-positive versus Gram-negative species provides a measurable baseline for iterative medicinal chemistry optimization.

Enzyme Inhibition Probe for Metabolic Research

With a defined IC₅₀ of 150 µM against α-glucosidase , this compound serves as a reference inhibitor for developing improved analogs targeting carbohydrate-hydrolyzing enzymes implicated in type 2 diabetes and related metabolic disorders. Its moderate potency allows for clear detection of improvements in SAR campaigns, while its dual inhibition of acetylcholinesterase (IC₅₀ 200 µM) provides a baseline selectivity window for assessing off-target activity.

Physicochemical Probe for ADME Studies

The distinct molecular weight (223.27 g/mol) and XLogP3 (-0.3) of this compound relative to the des-methyl analog (MW 209.24 g/mol; LogP -0.18) [1] make it a valuable tool for investigating the impact of α-methyl substitution on pharmacokinetic properties. Medicinal chemistry teams can employ this compound to empirically assess how this minor structural modification influences aqueous solubility, passive membrane permeability, and metabolic stability in hepatic microsome assays.

Diversity-Oriented Synthesis Building Block

The compound's furan-2-carboxylic acid core with a tertiary amine-containing 2-methylpiperidine substituent offers multiple sites for further derivatization, including amide bond formation at the carboxylic acid and potential alkylation or oxidation reactions at the piperidine nitrogen [2]. This versatility supports its use as a key intermediate in diversity-oriented synthesis campaigns aimed at generating novel chemical matter for phenotypic screening or target-based drug discovery.

Application
Selection Property
Validation Focus
Antimicrobial SAR building block
Antimicrobial screening context
MIC endpoint review across species
Enzyme inhibition probe
Kinase/enzyme selectivity review
IC₅₀ benchmark and off-target window assessment
Physicochemical ADME probe
Substituent-dependent exposure context
Lipophilicity and permeability measurement
Diversity-oriented synthesis
Derivatizable core scaffold
Reactivity at carboxylic acid and piperidine nitrogen

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17 linked technical documents
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